

# Solubility of 3-Aminobiphenyl in various organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminobiphenyl

Cat. No.: B7723418

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Aminobiphenyl** in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-aminobiphenyl**, a significant chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the established qualitative solubility and provides a detailed, standardized experimental protocol for its quantitative determination. This allows researchers to generate precise data tailored to their specific needs.

## Physicochemical Properties of 3-Aminobiphenyl

**3-Aminobiphenyl** is an organic compound, one of the three isomers of aminobiphenyl. It presents as a colorless to tan crystalline solid that may change color upon air exposure.<sup>[1][2]</sup> A summary of its key physical and chemical properties is essential for understanding its behavior in solution.

| Property          | Value           | Reference           |
|-------------------|-----------------|---------------------|
| Molecular Formula | $C_{12}H_{11}N$ | <a href="#">[2]</a> |
| Molar Mass        | 169.22 g/mol    | <a href="#">[3]</a> |
| Melting Point     | 31-31.5 °C      | <a href="#">[2]</a> |
| Boiling Point     | 177-178 °C      | <a href="#">[2]</a> |
| Appearance        | Colorless solid | <a href="#">[2]</a> |

## Qualitative Solubility Data

While precise quantitative measurements are not widely published, qualitative solubility assessments for **3-aminobiphenyl** have been documented. This information provides a foundational understanding of its behavior in various common organic solvents. The compound is generally soluble in several organic solvents and sparingly soluble in water.[\[4\]](#)

| Solvent       | Qualitative Solubility | Reference           |
|---------------|------------------------|---------------------|
| Acetone       | Soluble                | <a href="#">[4]</a> |
| Benzene       | Soluble                | <a href="#">[4]</a> |
| Diethyl Ether | Soluble                | <a href="#">[4]</a> |
| Ethanol       | Soluble                | <a href="#">[4]</a> |
| Methanol      | Soluble                | <a href="#">[3]</a> |
| Water         | Sparingly Soluble      | <a href="#">[4]</a> |

## Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction), a standardized experimental approach is necessary. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the solubility of a solid solute in a liquid solvent.[\[5\]](#)

## Principle

A saturated solution is a state of equilibrium where the maximum amount of solute has dissolved in a solvent at a specific temperature. By preparing a saturated solution and then precisely measuring the mass of the solute dissolved in a known mass or volume of the solvent, the solubility can be accurately calculated.[\[5\]](#)

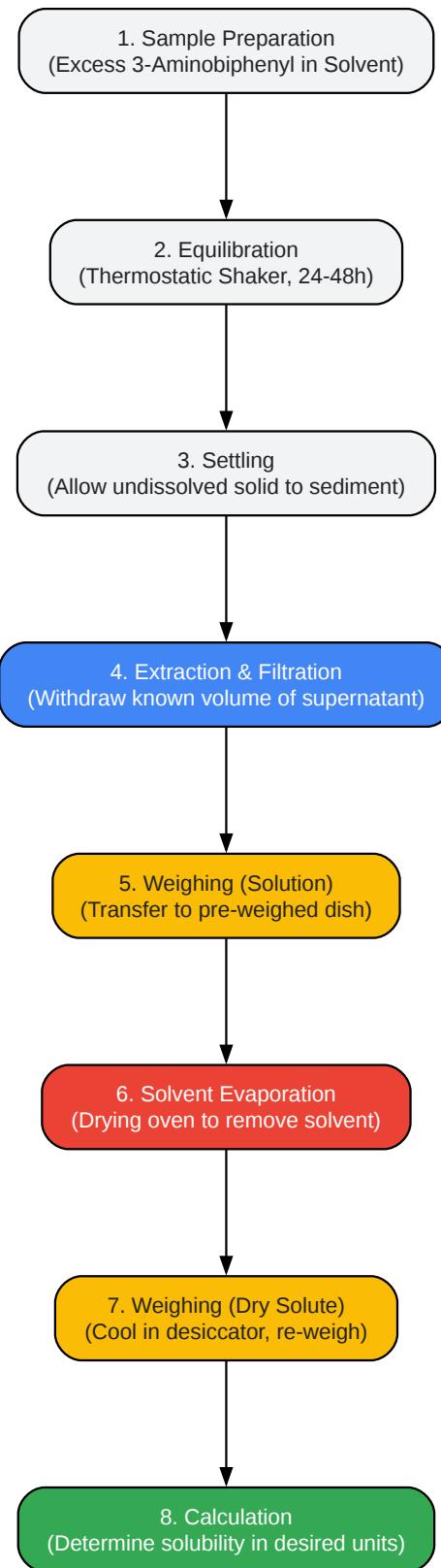
## Required Apparatus and Materials

- Analytical balance ( $\pm 0.0001$  g)
- Thermostatic shaker bath or incubator
- Conical flasks or sealed vials
- Volumetric pipettes
- Evaporating dish or watch glass (pre-weighed)
- Drying oven
- Filtration apparatus (e.g., syringe filters)
- **3-Aminobiphenyl** (solute)
- Organic solvents of interest

## Step-by-Step Methodology

- Sample Preparation: Add an excess amount of **3-aminobiphenyl** solid to a conical flask containing a known volume (e.g., 25 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the flask and place it in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Allow the mixture to agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is confirmed if consecutive measurements of concentration show no significant change.[\[4\]](#)

- Phase Separation: Cease agitation and allow the flask to rest in the thermostatic bath for at least 2 hours to enable the undissolved solid to settle.
- Sample Extraction and Filtration: Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a volumetric pipette. To avoid transferring any solid particles, the tip of the pipette should be fitted with a suitable filter (e.g., a syringe filter).
- Gravimetric Analysis:
  - Dispense the filtered, saturated solution into a pre-weighed evaporating dish.
  - Record the total weight of the dish and the solution.
  - Carefully evaporate the solvent in a fume hood or a well-ventilated area. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent but sufficient to facilitate evaporation can be used.
  - Once the solvent is fully evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures all residual solvent is removed.<sup>[5]</sup>
  - Cool the dish in a desiccator and weigh it on the analytical balance.


## Data Calculation

The solubility can be expressed in various units. For example, to calculate solubility in grams per 100 mL of solvent:

- Weight of Solute = (Weight of dish + dry solute) - (Weight of empty dish)
- Weight of Solvent = (Weight of dish + solution) - (Weight of dish + dry solute)
- Volume of Solvent = Weight of Solvent / Density of Solvent (at the experimental temperature)
- Solubility ( g/100 mL) = (Weight of Solute / Volume of Solvent) \* 100

## Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **3-aminobiphenyl**.



[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the isothermal shake-flask method.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-aminobiphenyl [chemister.ru]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- To cite this document: BenchChem. [Solubility of 3-Aminobiphenyl in various organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7723418#solubility-of-3-aminobiphenyl-in-various-organic-solvents>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)